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Application Notes

This protocol provides a detailed methodology for the separation of nuclear and cytoplasmic
fractions from the filamentous fungus Aspergillus nidulans to study the subcellular localization
of the carbon catabolite repressor protein, CreA. CreA is a key transcription factor that
regulates the expression of genes involved in the utilization of alternative carbon sources.
Understanding its distribution between the nucleus and the cytoplasm under different metabolic
conditions is crucial for elucidating its regulatory mechanisms.

Recent studies suggest that CreA is present in both the nucleus and the cytoplasm under both
repressing (e.g., high glucose) and derepressing conditions. This indicates that the regulation
of CreA activity may not be solely dependent on its nuclear translocation but may also involve
post-translational modifications or interactions with other proteins. Therefore, this protocol is
designed to provide researchers with a reliable method to obtain distinct nuclear and
cytoplasmic fractions, enabling the investigation of changes in the relative abundance of CreA
in each compartment and its modification status.

The protocol offers two alternative methods for the initial and critical step of fungal cell wall
disruption: enzymatic digestion to form protoplasts, which allows for gentle lysis, and
mechanical disruption using liquid nitrogen for a more rapid approach. The choice of method
may depend on the specific downstream applications and available resources.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1174801?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Following fractionation, the purity of the resulting nuclear and cytoplasmic extracts should be

verified by Western blotting using antibodies against marker proteins specific to each

compartment. For example, Histone H3 is a reliable marker for the nuclear fraction, while

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) or alpha-tubulin can be used as

markers for the cytoplasmic fraction. The presented protocol and data table will aid in the

systematic analysis of CreA's subcellular dynamics, providing valuable insights for researchers

in fungal biology and drug development targeting metabolic regulation.

Quantitative Data Presentation

The following table can be used to summarize the results from a quantitative analysis (e.g.,

densitometry of Western blots) of CreA distribution in nuclear and cytoplasmic fractions under

different experimental conditions.
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Experimental Protocols

This section details two primary methods for the nuclear and cytoplasmic fractionation of
Aspergillus nidulans.

Method 1: Fractionation via Protoplast Formation

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts,
which are then gently lysed to release cellular contents.

Materials:

Aspergillus nidulans mycelia

Protoplasting Buffer (e.g., 1.2 M MgSOas, 10 mM sodium phosphate, pH 5.8)

Cell wall lysing enzymes (e.g., a mixture of cellulase, 3-glucuronidase, and chitinase)

Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCI, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT,
and protease/phosphatase inhibitors)

Cytoplasmic Extraction Buffer (Lysis Buffer + 0.5% NP-40)
Nuclear Wash Buffer (Lysis Buffer)

Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA,
1 mM DTT, and protease/phosphatase inhibitors)

Dounce homogenizer
Microcentrifuge
Procedure:

o Harvest and Wash Mycelia: Harvest fungal mycelia from liquid culture by filtration and wash
with sterile water.

o Protoplast Generation: Resuspend the mycelia in Protoplasting Buffer containing cell wall
lysing enzymes. Incubate with gentle shaking at 30°C for 2-4 hours, monitoring protoplast
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formation microscopically.

o Harvest Protoplasts: Separate protoplasts from mycelial debris by filtration through sterile
glass wool. Pellet the protoplasts by centrifugation at low speed (e.g., 500 x g) for 10
minutes.

 Lysis of Protoplasts: Gently resuspend the protoplast pellet in ice-cold Lysis Buffer.

e Cytoplasmic Extraction: Add Cytoplasmic Extraction Buffer (containing NP-40) to the
protoplast suspension. Incubate on ice for 15 minutes with occasional gentle mixing.

« |solation of Nuclei: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C to pellet the nuclei.
The supernatant is the cytoplasmic fraction.

e Wash Nuclei: Wash the nuclear pellet with ice-cold Nuclear Wash Buffer to remove
cytoplasmic contaminants. Centrifuge again at 1,000 x g for 5 minutes at 4°C.

e Nuclear Protein Extraction: Resuspend the washed nuclear pellet in ice-cold Nuclear
Extraction Buffer. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and
release nuclear proteins.

 Clarification of Nuclear Extract: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at
4°C. The supernatant contains the nuclear proteins.

Method 2: Fractionation by Mechanical Disruption

This method utilizes liquid nitrogen to rapidly freeze and disrupt the fungal cell wall.

Materials:

Aspergillus nidulans mycelia

Liquid nitrogen

Mortar and pestle

Fractionation Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM KCI, 1.5 mM MgClz, 1 mM
EDTA, 1 mM EGTA, 250 mM sucrose, 1 mM DTT, and protease/phosphatase inhibitors)
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Fractionation Buffer B (Fractionation Buffer A + 1% NP-40)
Nuclear Wash Buffer (Fractionation Buffer A)

Nuclear Lysis Buffer (20 mM HEPES-KOH pH 7.5, 420 mM NacCl, 1.5 mM MgClz, 0.2 mM
EDTA, 25% glycerol, 1 mM DTT, and protease/phosphatase inhibitors)

Microcentrifuge

Procedure:

Harvest and Freeze Mycelia: Harvest fungal mycelia and freeze them in liquid nitrogen.

Mechanical Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar
and pestle.

Resuspend Mycelial Powder: Resuspend the powdered mycelia in ice-cold Fractionation
Buffer A.

Cell Lysis: Add Fractionation Buffer B (containing NP-40) and incubate on ice for 20 minutes
with gentle stirring.

Initial Centrifugation: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei
and cell debris.

Cytoplasmic Fraction: The supernatant is the cytoplasmic fraction. For further clarification,
this fraction can be centrifuged at a higher speed (e.g., 15,000 x g) for 20 minutes at 4°C.

Wash Nuclei: Wash the nuclear pellet with Nuclear Wash Buffer. Centrifuge at 1,000 x g for
10 minutes at 4°C.

Nuclear Protein Extraction: Resuspend the washed nuclear pellet in Nuclear Lysis Buffer and
incubate on ice for 30 minutes with occasional vortexing.

Clarification of Nuclear Extract: Centrifuge at 16,000 x g for 20 minutes at 4°C. The
supernatant is the nuclear extract.
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Caption: Workflow for Nuclear and Cytoplasmic Fractionation of CreA.

» To cite this document: BenchChem. [Protocol for Nuclear and Cytoplasmic Fractionation of
CreA in Aspergillus nidulans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174801#protocol-for-nuclear-and-cytoplasmic-
fractionation-of-crea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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